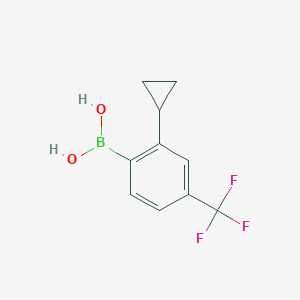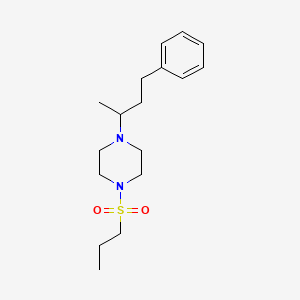![molecular formula C20H22N4O2S2 B12502887 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12502887.png)
2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-méthoxybenzyl)-4-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(méthylsulfanyl)phényl]acétamide est un composé organique complexe qui appartient à la classe des dérivés de triazole. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, un groupe méthoxybenzyle et un groupe méthylsulfanylphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[5-(4-méthoxybenzyl)-4-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(méthylsulfanyl)phényl]acétamide implique généralement plusieurs étapes, en partant de matières premières facilement disponibles. Les étapes clés comprennent la formation du cycle triazole, l'introduction du groupe méthoxybenzyle et la fixation du groupe méthylsulfanylphényle. Les réactifs courants utilisés dans ces réactions comprennent les dérivés de l'hydrazine, les aldéhydes et les thiols. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que l'éthanol ou le diméthylsulfoxyde (DMSO) et peuvent nécessiter un chauffage ou un reflux pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour améliorer le rendement et la pureté, ainsi que la mise en œuvre de procédés à flux continu pour améliorer l'efficacité. L'utilisation de réacteurs automatisés et de techniques de purification avancées, telles que la chromatographie, peut encore rationaliser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
2-{[5-(4-méthoxybenzyl)-4-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(méthylsulfanyl)phényl]acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; souvent réalisée dans des solvants tels que l'éthanol ou le tétrahydrofuranne (THF).
Substitution : Divers nucléophiles tels que les amines ou les thiols ; les réactions peuvent nécessiter des catalyseurs ou des conditions de pH spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution conduisent à la formation de nouveaux dérivés avec des groupes fonctionnels différents.
Applications de recherche scientifique
2-{[5-(4-méthoxybenzyl)-4-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(méthylsulfanyl)phényl]acétamide a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments ou comme composé de tête pour la découverte de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité, notamment les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 2-{[5-(4-méthoxybenzyl)-4-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(méthylsulfanyl)phényl]acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle triazole et les groupes sulfanyl jouent un rôle crucial dans sa liaison aux enzymes ou aux récepteurs, conduisant à la modulation des activités biologiques. Le composé peut inhiber ou activer certaines voies, ce qui entraîne les effets observés dans les systèmes biologiques.
Applications De Recherche Scientifique
2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-méthoxybenzyl)-2-{[4-phényl-5-(2-thiényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide
- 2-{[5-(4-éthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-méthoxybenzyl)acétamide
- N-(4-méthylphényl)-2-{[5-{[2-oxo-2-(4-toluidino)éthyl]sulfanyl}-4-phényl-4H-1,2,4-triazol-3-yl]méthyl}-4-phényl-4H-1,2,4-triazol-3-yl}sulfanyl)acétamide
Unicité
L'unicité du 2-{[5-(4-méthoxybenzyl)-4-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(méthylsulfanyl)phényl]acétamide réside dans ses caractéristiques structurelles spécifiques, telles que la combinaison des groupes méthoxybenzyle et méthylsulfanylphényle, qui confèrent des propriétés chimiques et biologiques distinctes. Ces caractéristiques uniques en font un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C20H22N4O2S2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C20H22N4O2S2/c1-24-18(11-14-7-9-16(26-2)10-8-14)22-23-20(24)28-13-19(25)21-15-5-4-6-17(12-15)27-3/h4-10,12H,11,13H2,1-3H3,(H,21,25) |
Clé InChI |
SXVUWJHWLWZZID-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-[2-methyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B12502811.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B12502820.png)
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]](/img/structure/B12502827.png)
![1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea](/img/structure/B12502835.png)


![Propyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502851.png)
![Methyl 3-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502858.png)
![5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12502859.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502865.png)
![4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid](/img/structure/B12502867.png)
![5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B12502871.png)
![2-{3-Hydroxy-5-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12502876.png)
